4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile typically involves multiple steps, including condensation, cyclization, and substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity while minimizing waste and environmental impact. For example, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly common in the industrial synthesis of pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or ethoxy groups can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is investigated for its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 4-Amino-2,6-dimethoxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 4-Dimethylaminopyridine
Uniqueness
What sets 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N5O |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H13N5O/c1-4-15-8-6(5-10)7(11)12-9(13-8)14(2)3/h4H2,1-3H3,(H2,11,12,13) |
InChI Key |
ATLMUBMRIXDWHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1C#N)N)N(C)C |
Origin of Product |
United States |
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